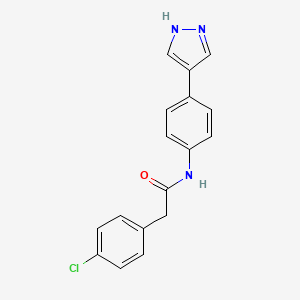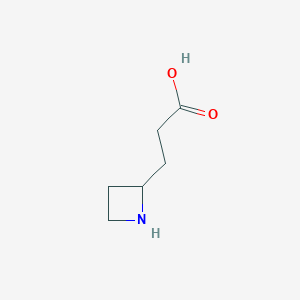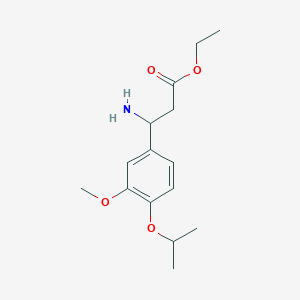![molecular formula C16H19ClN2O3 B12943708 2-Chloro-3-methyl-4-((1R,3r,5S)-2,3,4-trihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)benzonitrile](/img/structure/B12943708.png)
2-Chloro-3-methyl-4-((1R,3r,5S)-2,3,4-trihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “N/A” is a placeholder term often used in various contexts to indicate that specific information is not available or applicable In the context of chemistry, “N/A” does not refer to a specific chemical compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of the hypothetical compound “N/A” can be achieved through several synthetic routes. One common method involves the reaction of precursor molecules under controlled conditions. For example, the reaction between compound A and compound B in the presence of a catalyst at elevated temperatures can yield “N/A”. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
On an industrial scale, the production of “N/A” involves large-scale reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. Industrial production may also involve purification steps, such as distillation or crystallization, to obtain high-purity “N/A”.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: “N/A” can be oxidized to form compound C under specific conditions.
Reduction: Reduction of “N/A” with a suitable reducing agent yields compound D.
Substitution: “N/A” can undergo substitution reactions with reagents like halogens to form compound E.
Common Reagents and Conditions
Common reagents used in the reactions of “N/A” include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogens like chlorine. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired products.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
Chemistry: “N/A” is used as a reagent in various organic synthesis reactions, serving as a building block for more complex molecules.
Biology: In biological research, “N/A” is employed as a probe to study cellular processes and molecular interactions.
Medicine: “N/A” shows potential as a therapeutic agent, with studies indicating its efficacy in treating certain diseases.
Industry: “N/A” is utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Wirkmechanismus
The mechanism of action of “N/A” involves its interaction with specific molecular targets. For instance, “N/A” may bind to enzyme X, inhibiting its activity and leading to downstream effects on cellular pathways. The binding affinity and specificity of “N/A” to its targets are crucial for its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to “N/A” include compounds F, G, and H, each with structural similarities but distinct functional groups.
Highlighting Uniqueness
What sets “N/A” apart from its similar compounds is its unique ability to undergo multiple types of reactions under mild conditions, making it a versatile reagent in synthetic chemistry. Additionally, “N/A” exhibits higher binding affinity to enzyme X compared to compounds F, G, and H, enhancing its potential as a therapeutic agent.
Eigenschaften
Molekularformel |
C16H19ClN2O3 |
|---|---|
Molekulargewicht |
322.78 g/mol |
IUPAC-Name |
2-chloro-3-methyl-4-[(1S,5R)-2,3,4-trihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl]benzonitrile |
InChI |
InChI=1S/C16H19ClN2O3/c1-8-10(4-3-9(7-18)13(8)17)19-11-5-6-12(19)15(21)16(2,22)14(11)20/h3-4,11-12,14-15,20-22H,5-6H2,1-2H3/t11-,12+,14?,15?,16? |
InChI-Schlüssel |
IDGJWWZHVBYFMR-MMBDOKTHSA-N |
Isomerische SMILES |
CC1=C(C=CC(=C1Cl)C#N)N2[C@@H]3CC[C@H]2C(C(C3O)(C)O)O |
Kanonische SMILES |
CC1=C(C=CC(=C1Cl)C#N)N2C3CCC2C(C(C3O)(C)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2-Azaspiro[4.5]decan-8-yl)methanol hydrochloride](/img/structure/B12943630.png)
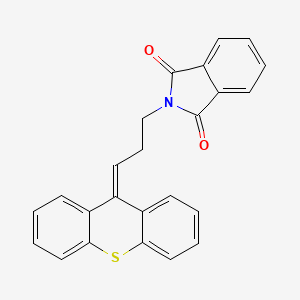

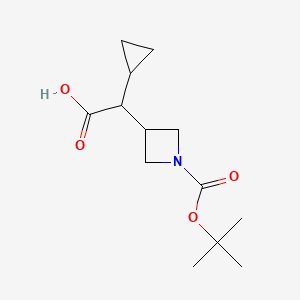
![2,7-Dichlorobenzo[d]thiazol-6-ol](/img/structure/B12943644.png)

![2-Azabicyclo[2.1.0]pentane-3-carboxylic acid](/img/structure/B12943666.png)
![2-(tert-Butoxycarbonyl)decahydrocyclopenta[3,4]cyclobuta[1,2-c]pyrrole-5-carboxylic acid](/img/structure/B12943668.png)
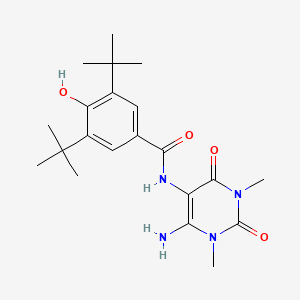
![2,2'-(((5-Bromo-1H-benzo[d]imidazol-2-yl)methyl)azanediyl)diacetic acid](/img/structure/B12943679.png)
![(2R,3R,4S,5R)-2-[6,8-bis(cyclopentylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12943688.png)
